Nanchangmycin

Beschreibung

Eigenschaften

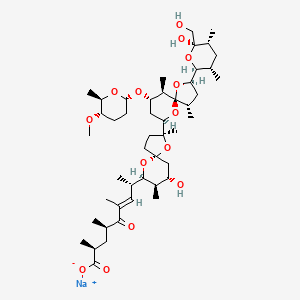

IUPAC Name |

sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+;/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAIRYYXDCNFKP-SEDNIUBGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)[O-])C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H77NaO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65101-87-3 | |

| Record name | CCRIS 8440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065101873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Nanchangmycin: A Technical Guide to its Discovery, Biosynthesis, and Therapeutic Potential

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nanchangmycin, a polyether ionophore antibiotic produced by the bacterium Streptomyces nanchangensis, has emerged as a molecule of significant interest due to its broad spectrum of biological activities. Initially identified for its potent antibacterial and insecticidal properties, recent research has unveiled its promising potential in antiviral, anticancer, and antifibrotic applications. This technical guide provides an in-depth overview of this compound, from its discovery and biosynthesis to its multifaceted mechanisms of action. It includes a compilation of its biological activity data, detailed experimental protocols for its production, isolation, and characterization, and visualizations of its known signaling pathways and relevant experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and molecular biology.

Introduction

This compound is a polyketide natural product belonging to the class of polyether ionophore antibiotics. It is structurally similar to other well-known polyethers like monensin and salinomycin. Produced by Streptomyces nanchangensis, this compound exhibits potent activity against Gram-positive bacteria and has been investigated for its use as a growth promoter in ruminants. Beyond its antibacterial effects, this compound has been shown to possess a wide range of other biological activities, including antiviral, anticancer, and antifibrotic properties, making it a compelling candidate for further drug development.[1][2][3]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a type I polyketide synthase (PKS) gene cluster in Streptomyces nanchangensis.[4] The assembly of the polyketide backbone begins with a malonyl-CoA starter unit, followed by the condensation of nine methylmalonyl-CoA and four malonyl-CoA extender units.[5] The regulation of the this compound gene cluster is complex, involving at least two pathway-specific transcriptional activators, NanR1 and NanR2, and a repressor, NanR4. Overexpression of the activators and deletion of the repressor have been shown to significantly increase the yield of this compound.

Quantitative Biological Activity Data

The diverse biological activities of this compound have been quantified in various assays. The following tables summarize the available data on its antiviral, anticancer, and antibacterial efficacy.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Zika Virus (ZIKV) | U2OS, HBMEC, Jeg-3 | 0.1 - 0.4 | [2] |

| Dengue Virus (DENV) | Multiple | Inhibition observed | [2] |

| West Nile Virus (WNV) | Multiple | Inhibition observed | [2] |

| Chikungunya Virus (CHIKV) | Multiple | Inhibition observed |[2] |

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | < 1 | [6] (qualitative, potent activity reported) |

| MDA-MB-231 | Breast Cancer | < 1 | [6] (qualitative, potent activity reported) |

| PC-3 | Prostate Cancer | < 1 | [6] (qualitative, potent activity reported) |

| DU145 | Prostate Cancer | < 1 |[6] (qualitative, potent activity reported) |

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive | Data not yet available | |

| Staphylococcus aureus | Gram-positive | Data not yet available |

(Note: While this compound is known to inhibit Gram-positive bacteria, specific MIC values from readily available literature are not consistently reported. This represents a data gap for future research.)

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and biological evaluation of this compound.

Fermentation of Streptomyces nanchangensis for this compound Production

This protocol is a representative method for the fermentation of Streptomyces species for polyether antibiotic production.

Materials:

-

Seed Medium: Yeast extract (0.5%), Dextrose (1.0%), Starch (2.0%), Casein enzyme hydrolysate (0.5%), Ammonium sulfate (0.5%), Calcium carbonate (0.4%).

-

Production Medium: Similar composition to the seed medium, potentially with adjusted concentrations of carbon and nitrogen sources for optimal secondary metabolite production.

-

Streptomyces nanchangensis culture.

-

Erlenmeyer flasks (250 mL and 1 L).

-

Shaking incubator.

-

Fermenter (optional, for scale-up).

Procedure:

-

Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium with a loopful of Streptomyces nanchangensis from a fresh agar plate.

-

Incubate the seed culture at 28-30°C for 48 hours on a rotary shaker at 150-200 rpm.

-

Production Culture: Aseptically transfer a 5% (v/v) inoculum from the seed culture to 1 L Erlenmeyer flasks containing 200 mL of production medium.

-

Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 150-200 rpm.

-

Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of polyether antibiotics from Streptomyces fermentation broth.

Materials:

-

Fermentation broth from S. nanchangensis.

-

Ethyl acetate.

-

Sodium sulfate (anhydrous).

-

Rotary evaporator.

-

Silica gel for column chromatography.

-

Appropriate solvent system for chromatography (e.g., a gradient of chloroform and methanol).

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column for analysis and purification.

Procedure:

-

Extraction: Adjust the pH of the fermentation broth to a neutral or slightly acidic range. Extract the broth twice with an equal volume of ethyl acetate.

-

Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate. Concentrate the extract to dryness using a rotary evaporator.

-

Column Chromatography: Redissolve the crude extract in a minimal amount of the initial chromatography solvent and load it onto a silica gel column.

-

Elute the column with a stepwise or gradient solvent system, collecting fractions.

-

Activity Guided Fractionation: Test the fractions for biological activity (e.g., antibacterial assay) to identify the fractions containing this compound.

-

HPLC Purification: Pool the active fractions and further purify this compound by preparative HPLC using a C18 column and an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

-

Monitor the purity of the isolated this compound by analytical HPLC.

Biological Assay Protocols

This protocol describes the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

Materials:

-

Pure this compound.

-

Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus).

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This protocol outlines the determination of the IC50 of this compound against cancer cell lines.

Materials:

-

Pure this compound.

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Signaling Pathways and Experimental Workflows

The multifaceted biological activities of this compound stem from its ability to modulate several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to elucidate them.

Signaling Pathways

Caption: this compound's multifaceted mechanisms of action.

Experimental Workflows

Caption: Workflow for high-throughput antiviral screening.

Caption: Workflow for chemical proteomics target identification.

Conclusion

This compound, a polyether antibiotic from Streptomyces nanchangensis, has demonstrated a remarkable range of biological activities that extend far beyond its initial antibacterial and insecticidal properties. Its potent antiviral, anticancer, and antifibrotic effects, coupled with its diverse mechanisms of action, position it as a highly promising lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its biosynthesis, biological activity, and methods for its study. Further research is warranted to fully elucidate its therapeutic potential, including more detailed in vivo studies and the optimization of its production and purification. The information compiled herein serves as a valuable resource to facilitate and inspire future investigations into this fascinating natural product.

References

- 1. data.epo.org [data.epo.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

Nanchangmycin: A Technical Guide to Its Producing Organism and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanchangmycin, a polyether antibiotic, exhibits a range of biological activities, including antibacterial, insecticidal, and antiviral properties. Produced by the soil actinomycete Streptomyces nanchangensis, this complex natural product has garnered interest within the scientific community. This technical guide provides an in-depth overview of the producing organism, its isolation, fermentation, and the purification of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development.

The Producing Organism: Streptomyces nanchangensis

The microorganism responsible for the production of this compound is Streptomyces nanchangensis, with the specific strain NS3226 being the most commonly cited producer in the scientific literature.[1] Initially isolated from a soil sample in Nanchang, China, this Gram-positive bacterium is a member of the Actinomycetales order, known for its prolific production of secondary metabolites.

Isolation and Cultivation of Streptomyces nanchangensis NS3226

The isolation of Streptomyces species from environmental samples is a foundational step in natural product discovery.

Isolation Protocol

A general protocol for the isolation of Streptomyces from soil is as follows:

-

Sample Collection : Collect soil samples from diverse environments.

-

Pre-treatment : Air-dry the soil samples at room temperature for 5-7 days to reduce the population of faster-growing bacteria and fungi.

-

Serial Dilution : Suspend 1 gram of dried soil in 10 mL of sterile water. Perform a serial dilution up to 10⁻⁶.

-

Plating : Plate 100 µL of each dilution onto a selective medium, such as Gauze's Medium No. 1.

-

Incubation : Incubate the plates at 28°C for 7-14 days.

-

Colony Selection : Identify colonies with the characteristic chalky, filamentous appearance of Streptomyces.

-

Pure Culture : Subculture the selected colonies onto fresh plates to obtain a pure culture.

Culture Media

Streptomyces nanchangensis NS3226 can be cultivated on various standard media for sporulation and maintenance.

Table 1: Culture Media for Streptomyces nanchangensis NS3226

| Medium | Composition | Purpose |

| ISP2 Medium | Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L, Agar 20 g/L | Sporulation and Maintenance |

| TSB (Tryptic Soy Broth) | Tryptone 17 g/L, Soytone 3 g/L, Dextrose 2.5 g/L, NaCl 5 g/L, K₂HPO₄ 2.5 g/L | Liquid culture for inoculum preparation |

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces nanchangensis NS3226.

Fermentation Protocol

-

Inoculum Preparation : Inoculate a loopful of S. nanchangensis NS3226 spores or mycelia into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB). Incubate at 28°C on a rotary shaker at 220 rpm for 2-3 days.

-

Production Culture : Transfer the seed culture (5-10% v/v) into a production medium. A commonly used fermentation medium is B2-1 medium.

-

Incubation : Incubate the production culture at 28°C for 7 days with continuous agitation at 220 rpm.

Production Medium

Table 2: B2-1 Fermentation Medium Composition

| Component | Concentration (g/L) |

| Corn Powder | 30 |

| Corn Starch | 10 |

| Soybean Meal | 10 |

| (NH₄)₂SO₄ | 1 |

| CaCO₃ | 1 |

| pH | 7.5 |

Extraction and Purification of this compound

The recovery of this compound from the fermentation broth involves extraction and chromatographic purification.

Extraction Protocol

-

Harvesting : After fermentation, separate the mycelia from the culture broth by centrifugation at 8,000 rpm for 15 minutes.

-

Solvent Extraction : Extract the supernatant twice with an equal volume of ethyl acetate.[2] The mycelial cake can also be extracted with acetone or methanol to recover intracellular this compound.

-

Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification Protocol

A multi-step chromatographic approach is typically employed for the purification of this compound.

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel (100-200 mesh).

-

Mobile Phase : A gradient of chloroform and methanol is commonly used. The polarity is gradually increased to elute compounds of increasing polarity.

-

Fraction Collection : Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Column : A reversed-phase C18 column is suitable.

-

Mobile Phase : A gradient of acetonitrile and water is effective for separation.

-

Detection : UV detection at 234 nm can be used.

-

Fraction Collection : Collect the peak corresponding to this compound.

-

Quantitative Analysis and Physicochemical Properties

HPLC Analysis

An analytical HPLC method has been established for the quantification of this compound.

Table 3: HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Waters XTerra RP18 (3.9 mm i.d. x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 0.8 mL/min |

| Detection | Photodiode array detector at 234 nm |

| Temperature | 25°C |

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in the literature.

Table 4: Known Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₇H₇₉NaO₁₄ | PubChem |

| Molecular Weight | 891.1 g/mol | PubChem |

| Solubility | Soluble in DMSO (≥ 30 mg/mL) | [3] |

| Soluble in 10% DMSO / 90% corn oil (≥ 2.08 mg/mL) | [3] | |

| Melting Point | Not reported |

Production Yield

The yield of this compound from wild-type Streptomyces nanchangensis NS3226 is not consistently reported. However, through genetic engineering of the regulatory genes, a significant increase in production has been achieved, with yields reportedly reaching up to 6.08 g/L.

Biosynthesis and Regulatory Pathways

The biosynthesis of this compound is a complex process involving a type I polyketide synthase (PKS) gene cluster. The regulation of this cluster is controlled by several pathway-specific regulatory genes.

This compound Biosynthetic Pathway

The biosynthesis of the this compound backbone is initiated with a starter unit, followed by the sequential addition of extender units by the modular PKS enzymes. Post-PKS modifications, including cyclization and glycosylation, lead to the final complex structure.

Caption: Proposed biosynthetic pathway of this compound.

Regulatory Pathway of this compound Biosynthesis

The expression of the this compound biosynthetic genes is tightly controlled by a network of regulatory proteins. The pathway-specific activators, NanR1 and NanR2, are essential for the transcription of the biosynthetic genes. Their expression is, in turn, negatively regulated by the repressor NanR4.

Caption: Regulatory cascade controlling this compound biosynthesis.

Conclusion

This technical guide consolidates the current knowledge on the production and isolation of this compound from Streptomyces nanchangensis NS3226. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating natural product. Further research is warranted to fully elucidate the detailed physicochemical properties of this compound and to optimize its production for potential clinical and agricultural applications.

References

- 1. 'Streptomyces nanchangensis', a producer of the insecticidal polyether antibiotic this compound and the antiparasitic macrolide meilingmycin, contains multiple polyketide gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetechindia.com [lifetechindia.com]

Nanchangmycin: A Technical Guide to its Chemical Structure and Properties

Introduction

Nanchangmycin is a polyether ionophore antibiotic produced by the bacterium Streptomyces nanchangensis. Initially recognized for its insecticidal and antibacterial activities, particularly against Gram-positive bacteria, recent research has highlighted its potent broad-spectrum antiviral properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex polyether antibiotic. Its chemical structure is characterized by a series of cyclic ether rings and a carboxylic acid group, which are crucial for its ionophoric activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C47H77NaO14 | [1][2] |

| Molecular Weight | 889.1 g/mol | [1][2] |

| CAS Number | 65101-87-3 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, ethanol, and methanol | [1] |

| Melting Point | Data not available | |

| Optical Rotation | Data not available |

Biological Properties and Mechanism of Action

This compound exhibits a range of biological activities, including antibacterial, antiviral, and insecticidal properties. Its primary mechanism of action is believed to be its function as an ionophore, disrupting ion gradients across cellular membranes. This disruption of ion homeostasis can lead to a cascade of downstream effects, ultimately inhibiting cellular processes in target organisms.

As an ionophore, this compound can form lipid-soluble complexes with cations and transport them across biological membranes, dissipating the electrochemical gradients that are essential for cellular function. This activity is the basis for its antibacterial and potential anticancer effects. In the context of its antiviral activity, particularly against the Zika virus, this compound has been shown to inhibit viral entry into host cells.

Signaling Pathway of Ionophore-Mediated Disruption

References

An In-depth Technical Guide to the Nanchangmycin Biosynthesis Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanchangmycin is a polyether ionophore antibiotic produced by Streptomyces nanchangensis NS3226.[1] Similar in structure and genetic makeup to monensin, this compound exhibits potent activity against Gram-positive bacteria and functions as a growth promoter in ruminants.[1] Its complex chemical structure, featuring a polyketide backbone adorned with multiple ether rings, a distinctive spiroketal system, and a deoxysugar moiety, arises from a sophisticated biosynthetic pathway orchestrated by a large gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway and its associated gene cluster, with a focus on the genetic organization, enzymatic functions, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and the development of novel therapeutic agents through genetic engineering.

This compound Biosynthetic Gene Cluster

The this compound (nan) gene cluster from Streptomyces nanchangensis NS3226 has been fully sequenced and characterized, spanning a region of approximately 132 kb.[2][3] The cluster is organized into several open reading frames (ORFs) that encode the polyketide synthase (PKS) machinery, tailoring enzymes, proteins for deoxysugar biosynthesis and attachment, and regulatory proteins.

Polyketide Synthase (PKS) Genes

The core of the this compound biosynthetic machinery is a type I modular polyketide synthase (PKS) system, encoded by a series of large, multifunctional genes (nanA1 to nanA10).[4][5] These PKS genes are organized into two main sets, separated by genes encoding tailoring enzymes.[2][4] The PKS modules are responsible for the assembly of the polyketide backbone from simple carboxylic acid precursors. Each module contains a specific set of catalytic domains that select, activate, and incorporate an extender unit, and then modify the growing polyketide chain. The key domains include the acyltransferase (AT) for selecting the extender unit (malonyl-CoA or methylmalonyl-CoA), the ketosynthase (KS) for catalyzing the Claisen condensation, and the acyl carrier protein (ACP) which tethers the growing polyketide chain.[3][5] Additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) determine the reduction state of the β-keto group after each condensation step.[3][5]

Tailoring, Deoxysugar Biosynthesis, and Regulatory Genes

Beyond the PKS genes, the nan cluster contains a suite of genes responsible for post-PKS modifications, deoxysugar biosynthesis, and regulation of the entire pathway. These include:

-

Tailoring Enzymes: Genes encoding an epimerase, an epoxidase, and an epoxide hydrolase are located between the two sets of PKS genes, suggesting their involvement in the formation of the characteristic polyether rings.[2][4]

-

Deoxysugar Biosynthesis and Attachment: A set of genes (nanG1-nanG5, nanM) is dedicated to the synthesis of the deoxysugar moiety, 4-O-methyl-L-rhodinose, and its subsequent attachment to the this compound aglycone.[2][6]

-

Regulatory Genes: The biosynthesis of this compound is tightly controlled by at least three regulatory genes: nanR1 and nanR2, which are SARP-family activators, and nanR4, an AraC-family repressor.[1]

Data Presentation

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Cluster

| Gene | Proposed Function |

| PKS Genes | |

| nanA1-A10 | Type I modular polyketide synthases for backbone assembly |

| Tailoring Enzymes | |

| nanI | Epimerase |

| nanO | Epoxidase |

| nanH | Epoxide hydrolase |

| nanE | Thioesterase-like protein involved in chain release |

| Deoxysugar Biosynthesis and Glycosylation | |

| nanG1 | Glucose-1-phosphate thymidylyltransferase |

| nanG2 | dTDP-D-glucose 4,6-dehydratase |

| nanG3 | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |

| nanG4 | dTDP-4-keto-L-rhamnose 3,5-epimerase-4-reductase |

| nanG5 | Glycosyltransferase |

| nanM | O-methyltransferase |

| Regulatory Genes | |

| nanR1 | SARP-family transcriptional activator |

| nanR2 | SARP-family transcriptional activator |

| nanR4 | AraC-family transcriptional repressor |

Table 2: Quantitative Effects of Regulatory Gene Manipulation on this compound Production

| Strain/Condition | Relative this compound Yield | Reference |

| Wild-type S. nanchangensis NS3226 | 1x | [1] |

| Overexpression of nanR1 and nanR2 | ~3x | [1] |

| Deletion of nanR4 | ~3x | [1] |

Table 3: Kinetic Parameters of Recombinant this compound Synthase Module 2 (NANS Module 2)

| Substrate | Km (mM) | kcat (min-1) | Reference |

| (±)-2-methyl-3-keto-butyryl-SNAC | 19 ± 5 | 0.5 ± 0.1 | [7] |

| Methylmalonyl-CoA | 0.11 ± 0.02 | 0.26 ± 0.02 (kcat(app)) | [7] |

Experimental Protocols

General Culture and Fermentation of Streptomyces nanchangensis

This protocol provides a general method for the cultivation and fermentation of S. nanchangensis for this compound production.

Materials:

-

ISP2 agar plates

-

TSB (Tryptone Soya Broth) liquid medium

-

Fermentation medium (e.g., corn starch-soybean meal medium)

-

Sterile flasks and bioreactors

-

Incubator and shaker

Procedure:

-

Streak S. nanchangensis spores or mycelial fragments onto ISP2 agar plates and incubate at 28°C for 5-7 days to obtain a well-sporulated culture.

-

Inoculate a 250 mL flask containing 50 mL of TSB medium with spores or a mycelial plug from the agar plate.

-

Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

-

Inoculate the production-scale fermentation medium with the seed culture (typically a 5-10% v/v inoculation).

-

Incubate the production culture at 28°C with agitation and aeration for 7-10 days.

-

Monitor this compound production periodically by extracting the culture broth with an organic solvent (e.g., ethyl acetate) and analyzing the extract by HPLC.

Gene Deletion in Streptomyces nanchangensis via PCR-Targeting

This protocol outlines a general procedure for creating in-frame gene deletions in S. nanchangensis using a PCR-targeting approach, adapted from established methods for Streptomyces.

Materials:

-

E. coli BW25113/pIJ790 harboring the λ Red recombination system

-

Cosmid library of S. nanchangensis genomic DNA

-

pIJ773 plasmid containing an apramycin resistance cassette flanked by FRT sites

-

Primers for amplifying the disruption cassette with flanking homology arms

-

E. coli ET12567/pUZ8002 for conjugation

-

Appropriate antibiotics and culture media for E. coli and Streptomyces

Procedure:

-

Design and amplify the disruption cassette: Design primers with ~39 bp extensions homologous to the regions flanking the target gene and ~20 bp sequences for amplifying the apramycin resistance cassette from pIJ773. Perform PCR to generate the disruption cassette.

-

Electroporate the disruption cassette into E. coli BW25113/pIJ790 containing the target cosmid: Prepare electrocompetent cells of E. coli carrying the cosmid of interest. Electroporate the purified PCR product into these cells and select for apramycin-resistant colonies.

-

Isolate the recombinant cosmid: Isolate the cosmid DNA from the apramycin-resistant colonies and verify the correct replacement of the target gene with the resistance cassette by PCR and restriction digestion.

-

Intergeneric conjugation: Transform the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002. Perform conjugation between this E. coli donor and S. nanchangensis.

-

Select for double-crossover mutants: Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants and contains apramycin. Screen the resulting colonies for the desired double-crossover event (e.g., by replica plating to identify antibiotic sensitivity markers on the vector backbone).

-

Confirm the gene deletion: Verify the gene deletion in the S. nanchangensis mutant by PCR using primers flanking the deleted region and by Southern blot analysis.

-

(Optional) Remove the resistance cassette: Introduce a plasmid expressing the Flp recombinase to excise the apramycin resistance cassette via the FRT sites, resulting in an unmarked deletion mutant.

Heterologous Expression of the this compound Gene Cluster in Streptomyces albus

This protocol describes a general workflow for the heterologous expression of the this compound gene cluster in a suitable host like Streptomyces albus.

Materials:

-

High-molecular-weight genomic DNA from S. nanchangensis

-

A suitable vector for large DNA fragment cloning (e.g., a BAC or a PAC)

-

Streptomyces albus as the heterologous host

-

Restriction enzymes and DNA ligase

-

Protoplast transformation or conjugation reagents

Procedure:

-

Clone the entire this compound gene cluster: Isolate high-quality genomic DNA from S. nanchangensis. Digest the DNA with an appropriate restriction enzyme and ligate the large fragments into a suitable vector to create a genomic library.

-

Identify the clone containing the nan cluster: Screen the library by colony PCR using primers specific for genes within the nan cluster.

-

Introduce the recombinant plasmid into S. albus: Transfer the plasmid containing the entire nan gene cluster into the heterologous host S. albus using either protoplast transformation or intergeneric conjugation from E. coli.

-

Cultivate the heterologous host: Grow the recombinant S. albus strain under conditions suitable for secondary metabolite production.

-

Analyze for this compound production: Extract the culture broth and analyze for the production of this compound using HPLC and mass spectrometry, comparing the results to a wild-type S. albus control.

Mandatory Visualization

Caption: Overview of the this compound Biosynthesis Pathway.

Caption: Regulatory Cascade of this compound Biosynthesis.

Caption: Workflow for Gene Deletion in S. nanchangensis.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism and Stereospecificity of a Fully Saturating Polyketide Synthase Module: this compound Synthase Module 2 and Its Dehydratase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. opus.bsz-bw.de [opus.bsz-bw.de]

- 4. Mechanism and stereospecificity of a fully saturating polyketide synthase module: this compound synthase module 2 and its dehydratase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Item - Mechanism and Stereospecificity of a Fully Saturating Polyketide Synthase Module: this compound Synthase Module 2 and Its Dehydratase Domain - figshare - Figshare [figshare.com]

The Ionophoric Power of Nanchangmycin: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nanchangmycin, a polyether antibiotic produced by Streptomyces nanchangensis, has emerged as a molecule of significant interest due to its potent and diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its function as an ionophore and the subsequent cascade of cellular events. We will delve into its ability to disrupt ionic homeostasis, induce mitochondrial dysfunction, modulate critical signaling pathways, and trigger programmed cell death. This document consolidates key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular interactions to serve as a valuable resource for the scientific community.

Core Mechanism: Disruption of Cation Homeostasis

The fundamental mechanism of this compound's bioactivity lies in its structural design as a polyether ionophore.[2][3] Its lipophilic exterior allows for seamless integration into cellular membranes, while its oxygen-rich core creates a cavity capable of binding and transporting cations across these biological barriers.[2][4] This ionophoric activity disrupts the tightly regulated intracellular ion gradients, which are crucial for a myriad of cellular functions.[4][5]

Cation Selectivity and Transport

While a comprehensive analysis of this compound's ion selectivity is an ongoing area of research, studies on related polyether ionophores suggest a preference for monovalent cations such as K+, Na+, and Rb+.[6] this compound has been specifically shown to function as a potent calcium ionophore, leading to a significant increase in cytosolic Ca2+ concentrations.[1][7] This influx of calcium is a critical initiating event in its cytotoxic cascade.

The process of ion transport is an electroneutral exchange, where the ionophore facilitates the movement of a cation in one direction across the membrane while simultaneously transporting a proton in the opposite direction, thus maintaining charge neutrality.[4]

Downstream Cellular Consequences

The this compound-induced disruption of ion gradients triggers a multifaceted cellular response, culminating in cell death. The key downstream effects are detailed below.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are primary targets of this compound's cytotoxic effects.[7] The influx of Ca2+ and potential disruption of K+ and H+ gradients across the inner mitochondrial membrane lead to:

-

Increased Reactive Oxygen Species (ROS) Production: The perturbation of mitochondrial function results in the accumulation of ROS.[7][8]

-

Mitochondrial Permeability Transition (MPT): The increased permeability of the inner mitochondrial membrane leads to the release of pro-apoptotic factors.[7]

-

Release of Cytochrome c and Apoptosis-Inducing Factor (AIF): These molecules, once in the cytosol, activate the caspase-dependent apoptotic pathway.[7][8]

This cascade of events highlights the central role of mitochondrial collapse in this compound-induced cell death.

Modulation of Key Signaling Pathways

This compound has been shown to significantly impact several critical signaling pathways involved in cell survival, proliferation, and differentiation.

A key anticancer mechanism of this compound is its ability to inhibit the Wnt/β-catenin signaling pathway.[7][8] This is achieved by preventing the phosphorylation of the LRP6 co-receptor, a crucial step in the activation of this pathway.[7] The downstream effects include the degradation of β-catenin and reduced expression of Wnt target genes, ultimately leading to decreased cell proliferation.[7]

// Pathway Activation Wnt -> Fzd [label="Binds"]; Fzd -> Dvl; Dvl -> GSK3b [arrowhead=tee, label="Inhibits"]; GSK3b -> beta_catenin [arrowhead=tee, label="Phosphorylates for degradation"]; beta_catenin -> TCF_LEF [label="Activates"]; TCF_LEF -> Target_Genes [label="Promotes"]; Target_Genes -> Proliferation;

// Inhibition by this compound this compound -> LRP6 [arrowhead=tee, label="Blocks Phosphorylation", color="#EA4335", style=dashed]; LRP6 -> Dvl [style=invis]; // for layout

// Default degradation pathway {rank=same; GSK3b; Axin; APC} -> beta_catenin; beta_catenin -> Degradation [style=dashed];

// Connect clusters beta_catenin -> TCF_LEF [lhead=cluster_nucleus, ltail=cluster_cytoplasm, style=dashed, arrowhead=open]; } .enddot Figure 1: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

In the context of hepatic stellate cells, this compound has been demonstrated to reduce the phosphorylated levels of FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1), key kinases involved in cell proliferation, migration, and fibrosis.[1][9]

This compound exhibits potent anti-myeloma activity by targeting the deubiquitinase Otub1.[10][11] This inhibition leads to the polyubiquitination and subsequent proteasomal degradation of the oncoprotein c-Maf, a critical survival factor for multiple myeloma cells.[10][11]

Induction of Apoptosis and Autophagy

The culmination of mitochondrial dysfunction and signaling pathway modulation is the activation of programmed cell death pathways.

-

Apoptosis: As previously mentioned, the release of mitochondrial pro-apoptotic factors triggers a caspase-dependent apoptotic cascade, characterized by the cleavage of PARP and Caspase-3.[7][11]

-

Autophagy: this compound also induces autophagy, a cellular recycling process. This is evidenced by the activation of key autophagy-related proteins like LC3A/B.[7][8] The interplay between this compound-induced autophagy and apoptosis is complex and may be cell-type dependent, with autophagy potentially acting as a pro-death or pro-survival mechanism.[12][13]

// Connections this compound -> Ca_influx; Ca_influx -> ROS; ROS -> MPT; MPT -> CytoC; MPT -> AIF; CytoC -> Caspase_activation; AIF -> Caspase_activation; Caspase_activation -> Apoptosis_out; this compound -> LC3; LC3 -> Autophagosome;

// Cross-talk (simplified) Autophagosome -> Apoptosis_out [style=dashed, label="Modulates"]; } .enddot Figure 2: this compound-induced apoptosis and autophagy pathways.

Antiviral Mechanism of Action

This compound has demonstrated broad-spectrum antiviral activity against several enveloped viruses, including Zika, West Nile, dengue, and chikungunya viruses.[14][15][16] Its primary antiviral mechanism involves the inhibition of viral entry at an early stage.[15] For viruses that utilize clathrin-mediated endocytosis, this compound appears to block a crucial step in this uptake process.[15] In the case of influenza A virus, it has been shown to inhibit infection by blocking endosomal acidification, a critical step for viral uncoating.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 0.28 | [7] |

| MCF-7 | Breast Cancer | 0.385 | [7] |

| MV-4-11 | Leukemia | 0.0156 | [7] |

| RPMI-8226 | Multiple Myeloma | ~0.265 | [10] |

| MM1.S | Multiple Myeloma | Not specified | [10] |

| LP1 | Multiple Myeloma | Not specified | [10] |

IC50 values represent the concentration required to inhibit cell growth by 50% after 72 hours of exposure.

Table 2: Antiviral Activity of this compound (IC50 Values)

| Virus | Cell Type | IC50 (µM) | Reference |

| Zika Virus (ZIKV) | Multiple cell types | 0.1 - 0.4 | [15] |

| Dengue Virus (DENV) | Multiple cell types | Not specified | [15] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified duration (typically 24-72 hours) under standard cell culture conditions.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: The plates are incubated for an additional period, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength typically between 500 and 600 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound for various times and at different concentrations are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][9]

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.[1][9]

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., β-catenin, cleaved Caspase-3, LC3B, phospho-LRP6).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Intracellular Calcium Measurement

-

Cell Loading: Cells are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM.[1]

-

Treatment: The cells are then treated with this compound, a vehicle control, or positive controls like ionomycin or thapsigargin.[1]

-

Fluorescence Measurement: Changes in intracellular Ca2+ levels are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader. An increase in fluorescence corresponds to an increase in cytosolic Ca2+.

Conclusion and Future Directions

This compound exerts its potent biological effects through a primary mechanism of action as a polyether ionophore, leading to the disruption of intracellular cation homeostasis. This initial event triggers a cascade of downstream effects, including mitochondrial dysfunction, oxidative stress, modulation of critical signaling pathways such as Wnt/β-catenin, and the induction of both apoptosis and autophagy. Its unique ability to also inhibit viral entry further broadens its therapeutic potential.

For drug development professionals, the multifaceted mechanism of this compound presents both opportunities and challenges. Its potent cytotoxicity against cancer cells, including drug-resistant strains, makes it a promising candidate for anticancer drug development.[7] However, its ionophoric nature also raises concerns about potential off-target effects and toxicity to normal cells. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic index by modifying the chemical structure to enhance target specificity and reduce general cytotoxicity.

-

Combination Therapies: Investigating synergistic effects with other anticancer or antiviral agents to enhance efficacy and potentially lower required doses.[10][11]

-

Elucidation of Specific Ion Selectivity: A more detailed characterization of its binding affinities for different cations will provide a clearer understanding of its precise ionophoric activity.

-

In-depth Analysis of Autophagy's Role: Determining whether this compound-induced autophagy is a pro-survival or pro-death mechanism in different cancer types is crucial for its therapeutic application.

A thorough understanding of this compound's intricate mechanism of action is paramount for harnessing its full therapeutic potential while ensuring safety and efficacy in future clinical applications.

References

- 1. This compound regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maintaining and Restoring Gradients of Ions in the Epidermis: The Role of Ion and Water Channels in Acute Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aglycone Polyether this compound and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aglycone Polyether this compound and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. Anti-bacterial and anti-viral this compound displays anti-myeloma activity by targeting Otub1 and c-Maf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interplay between autophagy and apoptosis in human viral pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Screening bioactives reveals this compound as a broad spectrum antiviral active against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening Bioactives Reveals this compound as a Broad Spectrum Antiviral Active against Zika Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Nanchangmycin: An In-depth Technical Guide on its Ionophoric Properties and Effects on Ion Flux

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanchangmycin, a polyether antibiotic, functions as an ionophore with a wide range of biological activities, including anti-fibrotic, anti-cancer, and anti-viral properties. Its primary mechanism of action involves the disruption of cellular ion homeostasis by facilitating the transport of specific cations across biological membranes. This technical guide provides a comprehensive overview of this compound's ionophoric characteristics, its effects on the flux of key physiological ions, and the subsequent impact on cellular signaling pathways. Detailed experimental protocols for studying these effects are provided, along with visual representations of key processes to facilitate a deeper understanding of its molecular mechanisms.

Introduction to this compound as an Ionophore

This compound is a member of the polyether class of ionophores, which are lipid-soluble molecules that can bind and transport ions across hydrophobic membranes.[1][2] These compounds typically possess a cyclic or linear structure with multiple oxygen atoms that coordinate with a cation, while the hydrophobic exterior of the molecule allows it to diffuse across the lipid bilayer. The ionophoric activity of this compound is central to its biological effects, as the alteration of intracellular ion concentrations can trigger a cascade of downstream signaling events.[1][2]

Ion Selectivity and Transport Mechanism

This compound exhibits a distinct selectivity for certain monovalent cations. Its mechanism of action is that of a mobile carrier, where it binds to an ion on one side of the membrane, diffuses through the lipid bilayer as a complex, and releases the ion on the other side.

Quantitative Data on Ion Selectivity

Studies on "nanhumycin," a synonym for this compound, have elucidated its permeability ratios for several monovalent cations. This provides a quantitative measure of its selectivity.

| Ion | Permeability Ratio |

| Li⁺ | 4.55 |

| Na⁺ | 1.00 |

| K⁺ | 0.03 |

| Table 1: Relative permeability of this compound to monovalent cations. |

Effects on Divalent Cations

This compound has been demonstrated to increase the concentration of cytosolic calcium (Ca²⁺).[2] A dose-response analysis has shown that this effect can be observed at concentrations as low as 10 nM.[2] The precise quantitative increase in intracellular Ca²⁺ concentration can vary depending on the cell type and experimental conditions. Currently, there is limited quantitative data available regarding the effect of this compound on intracellular magnesium (Mg²⁺) concentrations.

Effects on Cellular Signaling Pathways

The this compound-induced flux of ions, particularly the increase in intracellular Ca²⁺, leads to the modulation of several key signaling pathways. Notably, it has been shown to impact the phosphorylation status and activity of FYN, Protein Tyrosine Kinase 2 (PTK2, also known as Focal Adhesion Kinase or FAK), and Mitogen-Activated Protein Kinases 1/3 (MAPK1/3, also known as ERK2/1).[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the ionophoric effects of this compound.

Measurement of Intracellular Calcium (Ca²⁺) Flux using Fluorescence Microscopy

This protocol outlines the use of a fluorescent Ca²⁺ indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration upon treatment with this compound.

Materials:

-

Cells of interest (e.g., primary human hepatic stellate cells)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

This compound stock solution (in DMSO)

-

Ionomycin (positive control)

-

EGTA (for chelation of extracellular Ca²⁺)

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Dye Loading: a. Prepare a loading buffer by diluting Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 2-5 µM and 0.02%, respectively. b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye.

-

Imaging: a. Place the dish on the microscope stage and maintain at 37°C. b. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. c. Add this compound to the desired final concentration and immediately begin recording a time-lapse series of fluorescence images. d. As a positive control, at the end of the experiment, add ionomycin to elicit a maximal Ca²⁺ response, followed by EGTA to obtain a minimum Ca²⁺ signal for calibration.

-

Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point. b. Convert the fluorescence ratio to intracellular Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

Measurement of Monovalent Cation (Na⁺, K⁺) Flux using Atomic Absorption Spectroscopy

This protocol describes a method to quantify the influx or efflux of Na⁺ and K⁺ in response to this compound.

Materials:

-

Cells of interest

-

Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

This compound stock solution (in DMSO)

-

Ouabain (Na⁺/K⁺-ATPase inhibitor, optional)

-

Ice-cold wash buffer (e.g., isotonic MgCl₂)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in deionized water)

-

Atomic Absorption Spectrometer

Procedure:

-

Cell Preparation: Culture cells in appropriate multi-well plates to high confluency.

-

Ion Flux Assay: a. Wash the cells with the physiological buffer. b. Pre-incubate the cells in the physiological buffer for a short period to allow them to equilibrate. c. Replace the buffer with one containing this compound at the desired concentration. For efflux studies, the cells can be pre-loaded with the ion of interest. d. Incubate for the desired time period (e.g., 10-30 minutes) at 37°C.

-

Sample Collection: a. To stop the reaction, rapidly aspirate the incubation buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular ions. b. Lyse the cells by adding the cell lysis buffer and incubate for 30 minutes. c. Collect the cell lysates.

-

Atomic Absorption Spectroscopy: a. Prepare standard solutions of Na⁺ and K⁺ of known concentrations. b. Analyze the Na⁺ and K⁺ content in the cell lysates using the atomic absorption spectrometer according to the manufacturer's instructions.

-

Data Analysis: a. Generate a standard curve from the absorbance readings of the standard solutions. b. Determine the concentration of Na⁺ and K⁺ in the cell lysates by interpolating their absorbance values on the standard curve. c. Normalize the ion concentrations to the total protein content of the cell lysates.

Experimental Workflow for Ionophore Screening and Characterization

The discovery and characterization of ionophores like this compound often follow a structured workflow, from initial high-throughput screening to detailed mechanistic studies.

Conclusion

This compound's potent biological activities are intrinsically linked to its function as an ionophore. By selectively transporting monovalent cations and increasing intracellular calcium levels, it triggers significant changes in cellular signaling, making it a valuable tool for research and a potential lead compound for therapeutic development. The experimental protocols and workflows provided in this guide offer a framework for the detailed investigation of this compound and other ionophores, facilitating a deeper understanding of their complex mechanisms of action. Further research is warranted to fully elucidate the quantitative effects of this compound on a broader range of ions and to map its downstream signaling networks with greater precision.

References

Nanchangmycin: A Technical Guide to its Antibiotic, Antiviral, and Anticancer Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanchangmycin is a polyether ionophore antibiotic produced by the bacterium Streptomyces nanchangensis.[1][2][3] Like other ionophores, its fundamental mechanism involves the transport of cations across biological membranes, disrupting ion gradients that are crucial for cellular function.[4][5][6] This activity forms the basis of its broad-spectrum biological effects, which include potent antibiotic, antiviral, and anticancer properties.[4][5] Initially recognized for its use in veterinary applications as a growth promotant and for treating coccidiosis in poultry, recent research has unveiled its significant potential in human medicine.[1][7] This document provides an in-depth technical overview of the multifaceted biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Antibiotic Activity

This compound exhibits significant activity primarily against Gram-positive bacteria.[1][3][7] Its mechanism of action is characteristic of polyether ionophores, which disrupt the electrochemical potential of the cell membrane by facilitating the transport of cations, leading to a breakdown of essential cellular processes and ultimately cell death.[8][9]

Mechanism of Action

As an ionophore, this compound inserts itself into the bacterial cell membrane, creating a channel or carrier for specific cations.[6] This action dissipates the ion gradients (e.g., K+, Na+, H+) that are vital for maintaining membrane potential, nutrient transport, and ATP synthesis.[8][10] The disruption of these gradients leads to osmotic instability and metabolic collapse within the bacterium.[9]

Caption: General ionophore mechanism of this compound.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible in vitro growth of a bacterium.[11]

| Bacterial Species | MIC (µg/mL) | Reference |

| Bacillus cereus | Highest Activity Recorded* | [2] |

| Gram-positive bacteria | General Inhibition | [1][3] |

Note: Specific quantitative MIC values for a broad range of bacteria are not extensively detailed in the provided search results. One study noted the highest antibacterial activity was against Bacillus cereus without specifying the exact MIC.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12]

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton broth) across the wells of a 96-well microtiter plate.[13][14]

-

Inoculum Preparation: The test bacterium is cultured to a specific density (e.g., 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL. This culture is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[13]

-

Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[13]

-

Data Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) of the microorganism is observed.[11][12] Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included to validate the assay.[12]

Caption: Workflow for MIC determination via broth microdilution.

Antiviral Activity

This compound has demonstrated potent, broad-spectrum antiviral activity against several medically relevant viruses, particularly enveloped RNA viruses.[15] It has been shown to be effective against Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), Chikungunya virus (CHIKV), and Influenza A virus.[15][16]

Mechanisms of Action

This compound employs at least two distinct mechanisms to inhibit viral replication:

-

Inhibition of Viral Entry: For flaviviruses like ZIKV, DENV, and WNV, this compound acts as a potent inhibitor of viral entry into the host cell.[1][15][17] For viruses like Influenza A that rely on endosomal acidification for uncoating, this compound blocks this process, trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm.[16]

-

Inhibition of Viral Polyprotein Processing: A novel host-targeted mechanism was identified in the context of ZIKV infection. This compound binds to SEC11A, a key component of the host's signal peptidase complex (SPC).[4][5] This complex is essential for cleaving the viral polyprotein into individual, functional viral proteins. By inhibiting the SPC, this compound prevents the maturation of viral proteins, thereby halting the replication cycle.[4]

Caption: this compound's inhibition of ZIKV replication.

Quantitative Data: Antiviral Potency (IC₅₀) and Cytotoxicity (CC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a drug in inhibiting a specific biological function, while the 50% cytotoxic concentration (CC₅₀) measures the concentration that kills 50% of host cells. The ratio of CC₅₀ to IC₅₀ gives the selectivity index (SI), a measure of the drug's therapeutic window.

| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Zika Virus (ZIKV) | U2OS, HBMEC, Jeg-3 | 0.1 - 0.4 | > Low Toxicity in Range | [17] |

| Dengue Virus (DENV) | Multiple Cell Types | Inhibition Observed | - | [17] |

| SARS-CoV-2 | VeroE6/TMPRSS2 | - | >64 | [18] |

Note: While this compound shows broad activity, detailed IC₅₀ values for all viruses are not consistently reported across studies.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.[19]

-

Cell Seeding: Host cells (e.g., Vero 76) are seeded into 96-well plates and grown to form a monolayer.[19]

-

Compound Addition: The cell monolayers are treated with serial dilutions of this compound. Control wells include untreated infected cells (virus control) and untreated uninfected cells (cell control).[19]

-

Virus Inoculation: A standardized amount of virus is added to the wells containing the compound and the virus control wells.

-

Incubation: The plate is incubated for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 3-7 days).[19]

-

Quantification of Viability: Cell viability is quantified. A common method is the addition of a vital dye like Neutral Red, which is taken up only by living cells. The amount of dye uptake is measured spectrophotometrically.[19]

-

Data Analysis: The IC₅₀ is calculated by regression analysis, determining the drug concentration that results in a 50% reduction of CPE (or 50% protection of the cells). The CC₅₀ is determined in parallel on uninfected cells.[19]

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, including those that are multidrug-resistant.[20] Its anticancer effects are particularly noted against breast cancer stem cells, multiple myeloma, human leukemia (HL-60), and human colon carcinoma (HCT-116).[2][20][21]

Mechanisms of Action

The anticancer activity of this compound is multifactorial, stemming from its primary ionophoric nature and its ability to modulate specific oncogenic signaling pathways.

-

Induction of Apoptosis and Autophagy: this compound can induce programmed cell death (apoptosis) in cancer cells.[20][21] It has been shown to promote apoptosis as evidenced by the cleavage of PARP and Caspase-3.[21] Furthermore, it can activate autophagy-related proteins such as LC3A/B.[20]

-

Inhibition of Wnt/β-catenin Signaling: In breast cancer stem cells, this compound acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway for cancer cell proliferation and survival.[20]

-

Targeting the Otub1/c-Maf Axis: In multiple myeloma, this compound was found to suppress the deubiquitinase Otub1.[21] This leads to the polyubiquitination and subsequent proteasomal degradation of the oncoprotein c-Maf, a key transcription factor for myeloma cell survival. This action downregulates c-Maf target genes like CCND2 and promotes apoptosis.[21]

Caption: this compound's mechanism in Multiple Myeloma.

Quantitative Data: Anticancer Potency (IC₅₀)

The anticancer efficacy of this compound is demonstrated by its low IC₅₀ values across various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 (Breast Cancer Stem Cells) | Breast Cancer | 0.28 | [20] |

| HL-60 | Human Leukemia | 0.0014 | [2] |

| HCT-116 | Human Colon Carcinoma | 0.0138 | [2] |

Note: this compound's potency against MDA-MB-231 breast cancer stem cells (IC₅₀ = 0.28 µM) was found to be significantly greater than that of salinomycin (IC₅₀ = 2.85 µM).[20]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22]

-

Cell Culture and Treatment: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).[23]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[22]

-

Incubation: The plate is incubated (e.g., 1-4 hours at 37°C) to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.[22]

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the insoluble formazan crystals.[22]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer (typically at ~570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against drug concentration.[24]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a versatile bioactive compound with a compelling profile as an antibiotic, antiviral, and anticancer agent. Its fundamental ability to disrupt ion homeostasis underpins its broad efficacy, while recent discoveries of its capacity to modulate specific host and viral pathways—such as the signal peptidase complex and the Otub1/c-Maf axis—highlight more nuanced and targetable mechanisms of action. The potent, sub-micromolar efficacy observed in numerous preclinical models, particularly against drug-resistant cancers and emerging viruses, positions this compound as a promising candidate for further drug development and therapeutic exploration. Future research should focus on optimizing its therapeutic index and elucidating its in vivo efficacy and safety profiles.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of the polyether antibiotic this compound is controlled by two pathway-specific transcriptional activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity-based protein profiling of the antiviral natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity-based protein profiling of the antiviral natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ionophore - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ionophores: Potential Use as Anticancer Drugs and Chemosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of ionophores and metabolic inhibitors on protein synthesis in rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chosunobr.org [chosunobr.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Screening Bioactives Reveals this compound as a Broad Spectrum Antiviral Active against Zika Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Screening bioactives reveals this compound as a broad spectrum antiviral active against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. protocols.io [protocols.io]

- 20. Aglycone Polyether this compound and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-bacterial and anti-viral this compound displays anti-myeloma activity by targeting Otub1 and c-Maf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. he01.tci-thaijo.org [he01.tci-thaijo.org]

Nanchangmycin's Antifibrotic Effects on Hepatic Stellate Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifibrotic effects of Nanchangmycin (NCMC) on hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[1][2][3] Chronic liver injury from various causes, including viral infections, excessive alcohol consumption, and nonalcoholic steatohepatitis, can lead to fibrosis—the excessive accumulation of extracellular matrix (ECM) proteins, forming scar tissue.[1][2] This process can progress to cirrhosis and end-stage liver disease.[1] Activated HSCs, or myofibroblasts, are central to this pathology.[1][2][3] this compound, a polyether ionophore antibiotic, has been identified as a potent small molecule that induces the inactivation of these cells, suggesting its potential as a therapeutic agent against liver fibrosis.[1][2][3]

Core Findings on this compound's Antifibrotic Activity

This compound has been shown to reverse the activated phenotype of human HSC myofibroblasts.[1] Its key antifibrotic activities include:

-

Induction of HSC Inactivation: NCMC promotes the reversion of activated HSCs to a more quiescent state.[1]

-

Lipid Re-accumulation: A hallmark of quiescent HSCs is the storage of vitamin A in lipid droplets. NCMC induces the re-accumulation of these lipid droplets in activated HSCs.[1][2]

-

Reduction of Collagen Expression: The compound significantly decreases the expression of collagen, a primary component of the fibrotic scar.[1][2][3]

-

Inhibition of Cell Proliferation and Migration: NCMC curtails the proliferation and migration of HSCs, two processes crucial for the progression of fibrosis.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of HSC activation and fibrosis.

| Parameter | Effect of this compound Treatment | Reference |

| HSC Phenotype | ||

| Lipid Droplet Accumulation | Induces re-accumulation in primary human and mouse HSCs. | [1] |

| Fibrotic Gene Expression | ||

| COL1A1 Expression | Significantly reduced in a dose-dependent manner. Also reduced TGF-β-induced COL1A1 expression in 3D spheroid models.[4] | [1] |

| ECM Deposition | ||

| Collagen Fiber Area | Significantly decreased collagen staining intensity and fiber area in the extracellular matrix.[4] | [1] |

| Cellular Functions | ||

| Proliferation | Reduces HSC proliferation. | [1] |

| Migration | Reduces HSC migration. | [1] |

| Phosphorylated Protein | Effect of this compound Treatment | Reference |

| FYN | Reduced phosphorylation levels | [1][2] |

| PTK2 (FAK) | Reduced phosphorylation levels | [1][2] |

| MAPK1/3 (ERK2/1) | Reduced phosphorylation levels | [1][2] |

| HSPB1 (HSP27) | Reduced phosphorylation levels | [1][2] |

| STAT5B | Reduced phosphorylation levels | [1][2] |

Signaling Pathways Modulated by this compound

This compound exerts its antifibrotic effects by modulating several key signaling pathways within hepatic stellate cells. A central mechanism is its ability to increase cytosolic Ca2+ levels.[1][2] This initial event triggers a cascade of downstream signaling changes.